

# Application Notes and Protocols: ELEVATE 2 Clinical Trial

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## Compound of Interest

Compound Name: Rodatristat Ethyl

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These application notes provide a detailed overview of the clinical trial design, endpoints, and experimental protocols for the ELEVATE 2 (NCT04712669) clinical trial. This Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study was designed to evaluate the efficacy and safety of **rodatristat ethyl** in patients with Pulmonary Arterial Hypertension (PAH).

## Introduction to the ELEVATE 2 Clinical Trial

The ELEVATE 2 trial investigated **rodatristat ethyl**, a peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), as a potential treatment for PAH.[1][2] The rationale for the trial is based on the role of serotonin in the pathogenesis of PAH.[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition is hypothesized to reduce the excessive pulmonary artery smooth muscle cell proliferation and contraction that contribute to the disease.[1][3] The trial was designed to assess the impact of two different doses of **rodatristat ethyl** on pulmonary vascular resistance and other key clinical parameters in patients with WHO Group 1 PAH.[4][5][6]

## Clinical Trial Design

The ELEVATE 2 trial was a robustly designed study to assess the dose-response, efficacy, and safety of **rodatristat ethyl**.

## Study Design and Patient Population

The trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.<sup>[4][6]</sup> Patients were randomized in a 1:1:1 ratio to one of three treatment arms:<sup>[4][6]</sup>

- **Rodatrostat ethyl** 300 mg twice daily
- **Rodatrostat ethyl** 600 mg twice daily
- Placebo twice daily

The study was conducted at 64 sites across 16 countries in North America and Europe.<sup>[6]</sup> The treatment duration was 24 weeks, with an optional open-label extension period.<sup>[6][7]</sup>

Table 1: Key Aspects of the ELEVATE 2 Trial Design

Parameter	Description
Study Phase	Phase 2b <sup>[4][6]</sup>
Trial Design	Randomized, Double-Blind, Placebo-Controlled, Multicenter <sup>[4][6]</sup>
Randomization Ratio	1:1:1 (Placebo: 300 mg BID: 600 mg BID) <sup>[4][6]</sup>
Treatment	Rodatrostat ethyl (oral) <sup>[4]</sup>
Dosage	300 mg and 600 mg twice daily (BID) <sup>[4][6]</sup>
Treatment Duration	24 weeks <sup>[5][6]</sup>
Patient Population	WHO Group 1 Pulmonary Arterial Hypertension (PAH), Functional Class (FC) II or III <sup>[5][6]</sup>
Sample Size	Approximately 90 patients planned, 108 enrolled <sup>[4][6]</sup>

## Inclusion and Exclusion Criteria

The study enrolled adult patients with a confirmed diagnosis of PAH.

Table 2: Summary of Key Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Age $\geq$ 18 years[8][9]	WHO PH Group 2, 3, 4, or 5[4][9]
Confirmed diagnosis of WHO Group 1 PAH (idiopathic, heritable, drug- or toxin-induced, or associated with connective tissue disease, congenital shunts repaired >1 year prior, or stable HIV infection)[4][8][9]	Significant left ventricular dysfunction or valvular heart disease[4]
WHO Functional Class II or III[6][9]	Pregnancy, planning to become pregnant, or lactation[4][9]
Stable on background PAH therapy for at least 12 weeks[6]	Forced expiratory volume in 1 second (FEV1) < 60% of predicted[4][9]
Pulmonary Vascular Resistance (PVR) $\geq$ 350 dyn·s/cm <sup>5</sup> [7]	Total lung capacity (TLC) < 70% of predicted (with some exceptions for connective tissue disease-associated PAH)[4][9]
6-Minute Walk Distance (6MWD) between 100-550 meters[7]	Body Mass Index (BMI) < 18 kg/m <sup>2</sup> or > 40 kg/m <sup>2</sup> [9]

## Endpoints

The ELEVATE 2 trial utilized a range of endpoints to comprehensively evaluate the efficacy and safety of **rodatristat ethyl**.

Table 3: Primary, Secondary, and Exploratory Endpoints of the ELEVATE 2 Trial

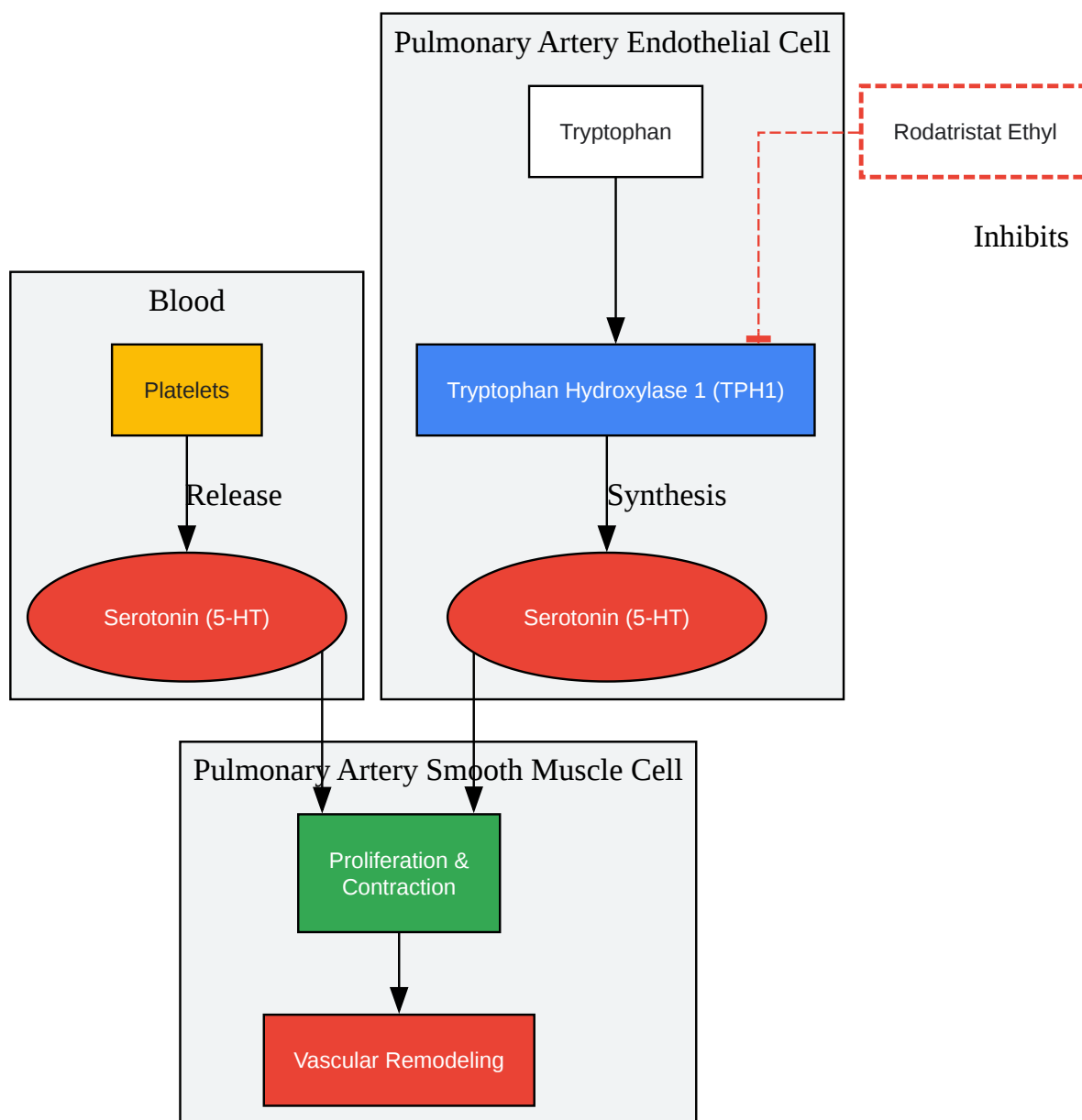
Endpoint Type	Endpoint	Assessment Method
Primary	Percent change from baseline in Pulmonary Vascular Resistance (PVR) at Week 24 <sup>[5][6]</sup>	Right Heart Catheterization
Secondary	Change in cardiopulmonary hemodynamics	Right Heart Catheterization
Time to Clinical Worsening	Clinical Assessment	
All-cause mortality	Vital Status Monitoring	
Change in WHO Functional Class (FC)	Physician Assessment	
Change in 6-Minute Walk Distance (6MWD)	6-Minute Walk Test	
Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP)	Blood Test	
Change in Right Ventricular (RV) function	Echocardiography	
Change in PAH-SYMPACT® score	Patient-Reported Outcome Questionnaire	
Change in REVEAL Lite 2 score	Risk Score Calculation	
Exploratory	Time to Clinical Improvement	Clinical Assessment
Change in physical activity	Actigraphy	

## Experimental Protocols

Detailed methodologies for the key experiments cited in the ELEVATE 2 trial are outlined below.

## Serotonin Signaling Pathway in PAH

The therapeutic rationale for the ELEVATE 2 trial is based on the central role of serotonin in the pathophysiology of PAH. The following diagram illustrates the targeted signaling pathway.



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Serotonin signaling pathway in PAH and the target of **rodatristat ethyl**.

## ELEVATE 2 Clinical Trial Workflow

The following diagram outlines the logical flow of a patient's journey through the ELEVATE 2 clinical trial.



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Workflow of the ELEVATE 2 clinical trial.

## Right Heart Catheterization (RHC) Protocol

RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH and was used to measure the primary endpoint in the ELEVATE 2 trial.[\[10\]](#)[\[11\]](#)

- Objective: To directly measure hemodynamic parameters in the right heart and pulmonary arteries.
- Procedure:
  - Patient preparation: Patients are typically required to fast for approximately 6 hours before the procedure.[\[10\]](#)
  - Catheter insertion: A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein, typically in the neck, groin, or arm.
  - Catheter advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.
  - Pressure measurements: Pressures are measured in the right atrium (mean right atrial pressure - mRAP), right ventricle, and pulmonary artery (systolic, diastolic, and mean pulmonary artery pressure - mPAP). Pulmonary capillary wedge pressure (PCWP) is also measured to assess left heart filling pressures.[\[11\]](#)
  - Cardiac output measurement: Cardiac output is typically determined by the thermodilution or Fick method.
  - Calculation of PVR: Pulmonary vascular resistance is calculated using the formula:  $PVR = (mPAP - PCWP) / \text{Cardiac Output}$ .
- Data Collection: Hemodynamic measurements are recorded at baseline and at the 24-week follow-up to assess the change in PVR.

## 6-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized, submaximal exercise test used to assess functional capacity.[\[12\]](#)

- Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.  
[12]
- Procedure:
  - Test environment: The test is conducted in a quiet, enclosed corridor, typically 30 meters in length, with markings at regular intervals.[12][13]
  - Pre-test assessment: Baseline heart rate, blood pressure, respiratory rate, and oxygen saturation are recorded.[13] The Borg Dyspnea Scale may be used to assess the patient's perception of breathlessness.[13]
  - Patient instructions: Patients are instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary.[12]
  - During the test: The administrator provides standardized encouragement at regular intervals.
  - Post-test assessment: The total distance walked (6-minute walk distance - 6MWD) is recorded. Heart rate, blood pressure, respiratory rate, oxygen saturation, and Borg Dyspnea Scale score are reassessed immediately after the test.[13]
- Data Collection: The 6MWD is measured at baseline and at the 24-week follow-up. An increase or decrease of 50 meters is considered a significant change.[13]

## Echocardiography for Right Ventricular (RV) Function Protocol

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

- Objective: To evaluate the size and function of the right ventricle.
- Procedure:
  - Image acquisition: Standard echocardiographic views are obtained, with a particular focus on the right heart. This includes the parasternal long-axis, parasternal short-axis, apical



four-chamber, and subcostal views.[14][15]

- Key parameters measured:
  - Tricuspid Annular Plane Systolic Excursion (TAPSE): Measures the longitudinal motion of the tricuspid annulus and reflects RV systolic function.[14][16]
  - RV Fractional Area Change (RVFAC): The percentage change in the RV area from diastole to systole, providing an estimate of RV systolic function.[14][16]
  - RV Wall Thickness: Measured in end-diastole, typically from the subcostal view, to assess for RV hypertrophy.[14][15]
  - Right Atrial and RV Areas: To assess the size and potential dilation of the right heart chambers.[16]
  - TAPSE/sPAP ratio: An index of RV to pulmonary artery (PA) coupling.[16]
- Data Collection: Echocardiographic parameters are measured at baseline and at the 24-week follow-up to assess changes in RV function.

## Patient-Reported Outcome (PRO) Questionnaires

- PAH-SYMPACT®: A validated, disease-specific questionnaire to assess the symptoms and impacts of PAH on a patient's life.[5][9] It consists of 22 Likert-scale questions across four domains: cardiovascular symptoms, cardiopulmonary symptoms, physical impact, and cognitive-emotional impact.[1][5][9] Higher scores indicate a worse health-related quality of life.[5][9] The one-day recall version is often used in clinical practice.[1][5]
- REVEAL Lite 2 Score: A simplified risk score calculator for PAH that predicts 1-year mortality.[8][17] It uses a limited number of variables, including:
  - BNP or NT-proBNP levels
  - 6-Minute Walk Distance
  - WHO Functional Class

- Systolic Blood Pressure
- Heart Rate
- Renal function (eGFR)

## Statistical Analysis

The primary efficacy analyses in the ELEVATE 2 trial were conducted on the intention-to-treat (ITT) population, which includes all randomized patients.[6][18] Safety analyses were performed on the safety population, comprising all patients who received at least one dose of the study drug.[6][18] The primary endpoint, the percent change in PVR from baseline to week 24, was the main focus of the statistical evaluation.[6][18]

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